molecular formula C10H7ClN2S B2901994 4-(2-Chlorophenyl)pyrimidine-2-thiol CAS No. 80590-69-8

4-(2-Chlorophenyl)pyrimidine-2-thiol

Cat. No.: B2901994
CAS No.: 80590-69-8
M. Wt: 222.69
InChI Key: ZZCFFEPWKRXMNZ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C10H7ClN2S. It is characterized by a pyrimidine ring substituted with a 2-chlorophenyl group at the 4-position and a thiol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with thiourea under basic conditions to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chlorophenyl)pyrimidine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with DNA or RNA, affecting their replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromophenyl)pyrimidine-2-thiol
  • 4-(2-Fluorophenyl)pyrimidine-2-thiol
  • 4-(2-Methylphenyl)pyrimidine-2-thiol

Uniqueness

4-(2-Chlorophenyl)pyrimidine-2-thiol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules .

Properties

IUPAC Name

6-(2-chlorophenyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-8-4-2-1-3-7(8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCFFEPWKRXMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC(=S)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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